α1-Selective Binding Profile of βCCt Compared to Non-Selective Antagonist Flumazenil
βCCt demonstrates clear binding selectivity for the α1-containing GABAA receptor subtype, a key differentiator from the non-selective antagonist flumazenil. In radioligand binding assays using recombinant human GABAA/BzR subtypes (αxβ3γ2), βCCt exhibits Ki values of 0.72 nM (α1), 15 nM (α2), 18.9 nM (α3), 110.8 nM (α5), and >5,000 nM (α6) . In contrast, flumazenil displays comparable high affinity across α1, α2, α3, and α5 subtypes, with reported Ki values generally in the low nanomolar range (e.g., ~1-2 nM) for all, and substantially lower affinity for α4 and α6 subtypes . This provides βCCt with a >20-fold selectivity for α1 over α2 and α3, a >150-fold selectivity over α5, and a >6,900-fold selectivity over α6.
| Evidence Dimension | Binding affinity (Ki) for GABAA receptor subtypes |
|---|---|
| Target Compound Data | α1: 0.72 nM; α2: 15 nM; α3: 18.9 nM; α5: 110.8 nM; α6: >5,000 nM |
| Comparator Or Baseline | Flumazenil: α1-α5 ~1-2 nM (non-selective) |
| Quantified Difference | βCCt is >20-fold selective for α1 over α2/α3, >150-fold over α5, and >6,900-fold over α6. |
| Conditions | Radioligand binding assays using recombinant human αxβ3γ2 GABAA/BzR subtypes |
Why This Matters
This selectivity profile enables researchers to attribute in vivo effects specifically to α1-containing receptors, which is impossible with non-selective antagonists like flumazenil.
